molecular formula C20H17N3O4S2 B11350674 5-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11350674
M. Wt: 427.5 g/mol
InChI Key: FIJMFLKBEQOTLU-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzothiazole moiety and the methanesulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazole carboxamides.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE could be explored for its potential therapeutic applications. This may include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE include other oxazole carboxamides and benzothiazole derivatives. Examples include:

  • 5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

What sets 5-(3,4-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H17N3O4S2

Molecular Weight

427.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O4S2/c1-11-4-5-13(8-12(11)2)17-10-16(23-27-17)19(24)22-20-21-15-7-6-14(29(3,25)26)9-18(15)28-20/h4-10H,1-3H3,(H,21,22,24)

InChI Key

FIJMFLKBEQOTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Origin of Product

United States

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